1-(4-Ethoxyphenyl)heptan-1-one
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Overview
Description
1-(4-Ethoxyphenyl)heptan-1-one is an organic compound with the molecular formula C15H22O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)heptan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-ethoxybenzoyl chloride reacts with heptan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or amines replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 1-(4-ethoxyphenyl)heptanol.
Substitution: Formation of 1-(4-iodophenyl)heptan-1-one when using sodium iodide.
Scientific Research Applications
1-(4-Ethoxyphenyl)heptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)heptan-1-one involves its interaction with specific molecular targets. The ethoxy group and phenyl ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)heptan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Propoxyphenyl)heptan-1-one: Contains a propoxy group instead of an ethoxy group.
1-(4-Butoxyphenyl)heptan-1-one: Features a butoxy group in place of the ethoxy group.
Uniqueness: 1-(4-Ethoxyphenyl)heptan-1-one is unique due to the specific electronic and steric effects imparted by the ethoxy group. These effects influence its reactivity and interaction with biological targets, distinguishing it from its analogs with different alkoxy groups.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-5-6-7-8-15(16)13-9-11-14(12-10-13)17-4-2/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHAAZGOUEFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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